An In-depth Technical Guide to H-Lys(Boc)-NH2.HCl for Researchers and Drug Development Professionals
An In-depth Technical Guide to H-Lys(Boc)-NH2.HCl for Researchers and Drug Development Professionals
Introduction
H-Lys(Boc)-NH2.HCl, chemically known as Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, is a pivotal building block in modern peptide chemistry. As a protected derivative of the essential amino acid L-lysine, it plays a crucial role in the synthesis of peptides, particularly those with a C-terminal amide, a common feature in many biologically active peptides. The strategic placement of the tert-Butoxycarbonyl (Boc) protecting group on the ε-amino group of the lysine side chain allows for controlled and site-selective peptide bond formation. This guide provides a comprehensive overview of H-Lys(Boc)-NH2.HCl, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in the development of therapeutic peptides.
Core Properties of H-Lys(Boc)-NH2.HCl
A thorough understanding of the physicochemical properties of H-Lys(Boc)-NH2.HCl is essential for its effective application in peptide synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₄ClN₃O₃ | [1][2] |
| Molecular Weight | 281.78 g/mol | [1][2] |
| CAS Number | 112803-72-2 | [3] |
| Appearance | White to off-white solid/powder | [2] |
| Solubility | Soluble in DMSO. H-Lys(Boc)-OH is slightly soluble in water. | [4][5] |
| Melting Point | ~250 °C (decomposes) for H-Lys(Boc)-OH | [6][7][8] |
| Optical Rotation ([α]20/D) | +18° (c = 1 in acetic acid) for H-Lys(Boc)-OH | [4][6][9] |
Role in Peptide Synthesis: The Boc Strategy
H-Lys(Boc)-NH2.HCl is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more stable, acid-labile protecting groups, such as benzyl (Bzl) derivatives, are used for the side chains of other amino acids.[10] The C-terminal amide of H-Lys(Boc)-NH2.HCl allows for its direct use as the first building block in the synthesis of peptide amides on a suitable resin, such as a Merrifield resin, which would typically be functionalized to generate a peptide amide upon cleavage.
The synthesis cycle involves the stepwise addition of Nα-Boc-protected amino acids to the growing peptide chain attached to the solid support. Each cycle consists of two main steps: the deprotection of the Nα-Boc group and the coupling of the next amino acid.
Diagram of the Boc-SPPS Cycle
Experimental Protocols
The following section provides a detailed, representative methodology for the manual synthesis of a peptide amide using a Boc-SPPS strategy, starting with H-Lys(Boc)-NH2.HCl.
Resin Preparation and Swelling
-
Objective: To prepare the solid support for peptide synthesis.
-
Protocol:
Coupling of the First Amino Acid (H-Lys(Boc)-NH2.HCl)
-
Objective: To attach the first amino acid, H-Lys(Boc)-NH2.HCl, to the resin.
-
Protocol:
-
Dissolve 2-4 equivalents of H-Lys(Boc)-NH2.HCl and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[1]
-
Add the solution to the swollen resin.
-
Add 4-6 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to initiate the coupling reaction.[1]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[1]
-
Wash the resin sequentially with DMF, DCM, and isopropanol (IPA).
-
Nα-Boc Deprotection
-
Objective: To remove the temporary Boc protecting group from the N-terminus.
-
Protocol:
Neutralization
-
Objective: To neutralize the protonated N-terminus to the free amine.
-
Protocol:
-
Add a solution of 5-10% DIEA in DCM to the resin.[10]
-
Agitate for 3-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM.
-
Subsequent Amino Acid Couplings
-
Objective: To elongate the peptide chain.
-
Protocol:
-
Repeat the coupling, deprotection, and neutralization steps for each subsequent Nα-Boc-protected amino acid in the desired sequence.
-
Cleavage and Final Deprotection
-
Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
-
Protocol:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a strong acid cleavage cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers (e.g., anisole, thioanisole) to prevent side reactions.[1]
-
After the cleavage reaction (typically 1-2 hours at 0°C for HF), evaporate the strong acid.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification
-
Objective: To purify the crude peptide.
-
Protocol:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Applications in Drug Development
The unique structural features of H-Lys(Boc)-NH2.HCl make it a valuable tool in the synthesis of complex and therapeutically relevant peptides.
Synthesis of Bioactive Peptides
Many naturally occurring and synthetic bioactive peptides possess a C-terminal amide, which often enhances their biological activity and stability against enzymatic degradation. H-Lys(Boc)-NH2.HCl serves as an ideal starting material for the synthesis of such peptides. The ε-amino group of the lysine side chain, protected by the Boc group, can be deprotected at a later stage for further modifications if required.
Bioconjugation and Linker Chemistry
The lysine side chain is a common site for bioconjugation, allowing for the attachment of various moieties to a peptide backbone.[8] By incorporating H-Lys(Boc)-NH2.HCl into a peptide sequence, the ε-amino group can be selectively deprotected on-resin to attach linkers, fluorescent labels, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[11]
Synthesis of Stapled and Constrained Peptides
Peptide stapling is a strategy to constrain a peptide in its bioactive conformation, often an α-helix, by covalently linking the side chains of two amino acids.[12] This modification can enhance the peptide's target affinity, cell permeability, and proteolytic resistance.[13] Lysine residues are frequently used as one of the anchor points for stapling, often in combination with other amino acids like aspartic acid or glutamic acid to form a lactam bridge.[14] The use of orthogonally protected lysine derivatives, such as those that can be synthesized from H-Lys(Boc)-NH2.HCl, is crucial for achieving site-selective stapling.
Development of GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The synthesis of long-acting GLP-1 analogs often involves the modification of a lysine side chain with a fatty acid moiety to promote binding to albumin and extend the half-life.[15] Boc-SPPS has been employed in the synthesis of GLP-1 analogs, where a Boc-protected lysine is incorporated at the desired position for subsequent lipidation.
Signaling Pathways
It is important to note that H-Lys(Boc)-NH2.HCl itself is a protected amino acid and does not have inherent biological activity or a direct role in signaling pathways. Its significance lies in its utility as a building block for the synthesis of larger, biologically active peptides. The final peptide, containing the lysine residue derived from H-Lys(Boc)-NH2.HCl, may then interact with specific receptors or enzymes to modulate signaling pathways. For example, a synthesized GLP-1 analog will activate the GLP-1 receptor, a G-protein coupled receptor, leading to downstream signaling events that regulate glucose metabolism.
Diagram of a Potential Application Workflow
Conclusion
H-Lys(Boc)-NH2.HCl is a versatile and indispensable reagent for researchers and professionals in the field of peptide chemistry and drug development. Its well-defined chemical properties and its role as a key building block in Boc-SPPS enable the synthesis of a wide array of complex peptides with therapeutic potential. A thorough understanding of the experimental protocols for its use and its diverse applications in bioconjugation, peptide stapling, and the synthesis of bioactive peptides is crucial for advancing the development of next-generation peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
